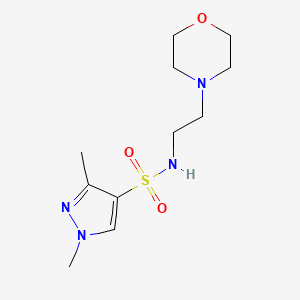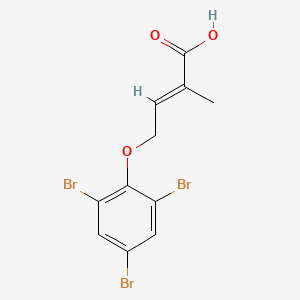
1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethanone” is also known as “Ethanone, 1-(3-chloro-4-methoxyphenyl)-” or “3-Chloro-4-methoxyacetophenone”. It has a molecular formula of C9H9ClO2 and a molecular weight of 184.620 . This compound is part of the Ethanone chemical family .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C9H9ClO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 . This structure can be viewed as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Environmental Estrogens and Toxicity Studies
Methoxychlor, a chlorinated hydrocarbon pesticide, demonstrates proestrogenic activity through its metabolism to 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), showcasing the environmental and reproductive toxicities of certain chloro-methoxyphenyl compounds. This study provides insights into the reproductive toxicity of methoxychlor, indicating the broader implications of chloro-methoxyphenyl derivatives in environmental and health sciences (Cummings, 1997).
Applications in Material and Surface Science
Phosphonic acids, featuring phosphorus atoms bonded to oxygen and carbon atoms, find applications in bioactive properties (drugs, pro-drugs), bone targeting, and the design of materials and surface functionalization. The versatility of phosphonic acids in chemistry, biology, and physics underscores the potential of chloro-methoxyphenyl compounds in diverse scientific applications, from medicinal chemistry to material science (Sevrain et al., 2017).
Biomarker Studies in Tobacco and Cancer Research
Human urinary carcinogen metabolites, including methoxyphenols, serve as practical biomarkers for investigating tobacco and cancer. This research area highlights the importance of methoxyphenyl derivatives in clinical and environmental health studies, particularly their role in understanding exposure to carcinogenic compounds and their effects on human health (Hecht, 2002).
Antioxidant and Nutraceutical Research
Chlorogenic acid, a phenolic compound, demonstrates significant antioxidant, anti-inflammatory, and anti-diabetic properties. The study of such compounds provides valuable information on the use of chloro-methoxyphenyl derivatives as nutraceuticals for treating metabolic syndrome and as additives in the food industry to enhance food preservation and safety (Santana-Gálvez et al., 2017).
Environmental Science and Pollution Studies
The atmospheric reactivity of methoxyphenols, including their transformation into secondary organic aerosols (SOA), is of considerable interest in environmental science. Understanding the degradation pathways and impacts of methoxyphenyl compounds on air quality and climate change is crucial for addressing biomass burning and pollution issues (Liu et al., 2022).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
It is known that similar compounds can influence various metabolic and signaling pathways .
Pharmacokinetics
The compound’s molecular weight (184620) suggests that it may have good bioavailability .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethanone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-2-hydroxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGWXGIQCWTOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2594592.png)


![3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2594597.png)






![Tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate](/img/structure/B2594611.png)
![4-((4-Methoxyphenyl)sulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2594613.png)


